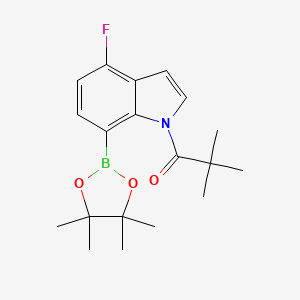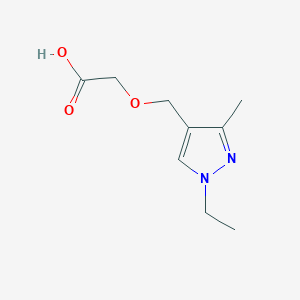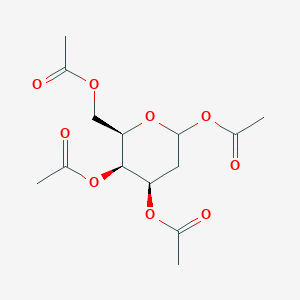
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose is an organic compound that belongs to the class of acetylated sugars. It is a derivative of D-galactose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by a hydrogen atom, making it a deoxy sugar. This compound is often used in synthetic organic chemistry and biochemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose can be synthesized through the acetylation of 2-deoxy-D-galactose. The process typically involves the reaction of 2-deoxy-D-galactose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-galactose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Hydrolysis: 2-deoxy-D-galactose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
科学研究应用
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can be deacetylated by esterases, releasing the active 2-deoxy-D-galactose, which can then participate in various metabolic pathways.
相似化合物的比较
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose: Similar structure but derived from D-glucose.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Contains an acetamido group at position 2 instead of a hydrogen atom.
Uniqueness: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose is unique due to its specific acetylation pattern and the absence of a hydroxyl group at position 2. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
75828-75-0 |
|---|---|
分子式 |
C14H20O9 |
分子量 |
332.30 g/mol |
IUPAC 名称 |
[(2R,3R,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14-/m1/s1 |
InChI 键 |
KLEORKVJPIJWNG-MVWAYNQESA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



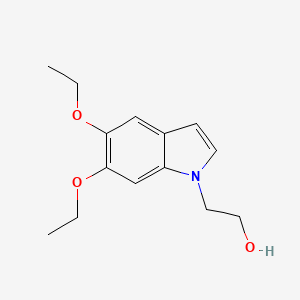
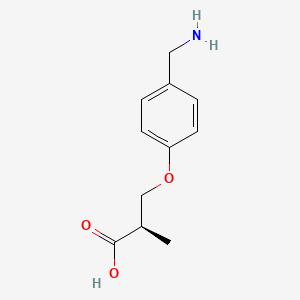
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
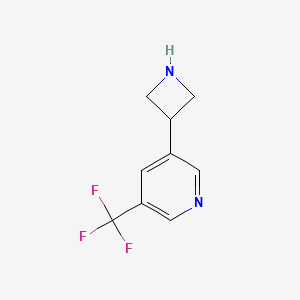
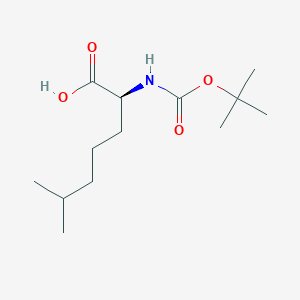
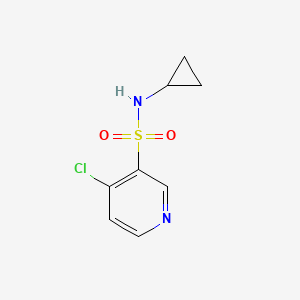
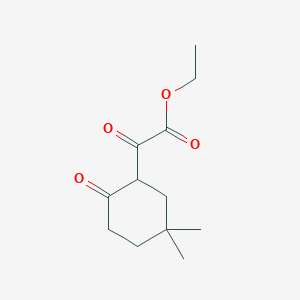
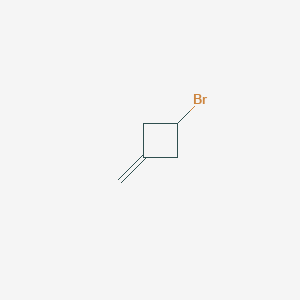
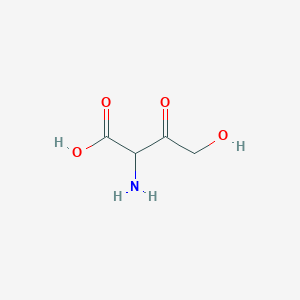
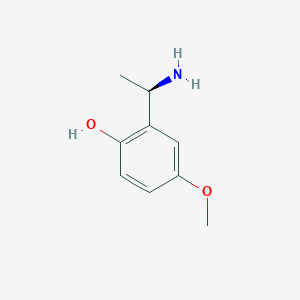
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
